molecular formula C16H11FN2O B5739171 4-fluoro-N-5-quinolinylbenzamide CAS No. 5479-39-0

4-fluoro-N-5-quinolinylbenzamide

カタログ番号: B5739171
CAS番号: 5479-39-0
分子量: 266.27 g/mol
InChIキー: ONNCSAQFZYAHEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-5-quinolinylbenzamide, also known as GSK 2193874, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR) pathway, which is activated in response to endoplasmic reticulum (ER) stress. ER stress is a common feature of many diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Therefore, PERK inhibitors like GSK 2193874 have potential therapeutic applications.

作用機序

4-fluoro-N-5-quinolinylbenzamide 2193874 inhibits PERK by binding to the ATP-binding site of the kinase domain. This prevents PERK from phosphorylating its downstream targets, which are involved in the UPR pathway. The UPR pathway is activated in response to ER stress, and it helps to restore ER homeostasis by reducing protein synthesis and increasing protein folding capacity. However, if ER stress is prolonged or severe, the UPR pathway can also induce cell death. Therefore, PERK inhibitors like this compound 2193874 have potential therapeutic applications in diseases where ER stress is a contributing factor.
Biochemical and Physiological Effects
This compound 2193874 has been shown to inhibit PERK activity in vitro and in vivo. In cancer cells, this compound 2193874 has been shown to induce apoptosis and reduce tumor growth. In neurodegenerative disease models, this compound 2193874 has been shown to reduce ER stress and improve cognitive function. In metabolic disorder models, this compound 2193874 has been shown to improve glucose tolerance and reduce insulin resistance.

実験室実験の利点と制限

One advantage of using 4-fluoro-N-5-quinolinylbenzamide 2193874 in lab experiments is its high selectivity for PERK. This reduces the risk of off-target effects and allows researchers to study the specific role of PERK in disease. Another advantage is its potency, which allows for lower dosages and reduces the risk of toxicity. However, one limitation of using this compound 2193874 is its limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound 2193874 has a short half-life in vivo, which may limit its therapeutic potential.

将来の方向性

There are several future directions for research on 4-fluoro-N-5-quinolinylbenzamide 2193874 and PERK inhibition. One direction is to investigate the role of PERK in other diseases, such as viral infections and autoimmune diseases. Another direction is to develop more potent and selective PERK inhibitors that have better pharmacokinetic properties. Finally, future research could focus on combination therapies that target multiple components of the UPR pathway, in order to achieve a more robust therapeutic effect.

合成法

4-fluoro-N-5-quinolinylbenzamide 2193874 was first synthesized by GlaxoSmithKline (this compound) using a multi-step synthetic route. The synthesis starts with the reaction of 5-chloro-2-nitrobenzoic acid with 2-aminobenzamide to form an intermediate, which is then reacted with 4-fluoroquinoline to produce this compound 2193874. The final product is purified using column chromatography.

科学的研究の応用

4-fluoro-N-5-quinolinylbenzamide 2193874 has been used in various scientific research studies to investigate the role of PERK in disease. For example, this compound 2193874 has been used to study the effect of PERK inhibition on cancer cell survival and tumor growth. It has also been used to investigate the role of PERK in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound 2193874 has been used to study the effect of PERK inhibition on metabolic disorders, such as obesity and diabetes.

特性

IUPAC Name

4-fluoro-N-quinolin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNCSAQFZYAHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357809
Record name ZINC00433456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5479-39-0
Record name ZINC00433456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。